molecular formula C11H15NO3 B12716897 Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- CAS No. 138668-13-0

Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel-

Katalognummer: B12716897
CAS-Nummer: 138668-13-0
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: HHYHIAWRJCAJAW-GXSJLCMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- is a complex organic compound with a unique structure that includes a benzene ring, a propanol group, and a nitroethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- typically involves multiple steps, including the nitration of benzene derivatives and subsequent reduction and functionalization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment and optimized reaction conditions to ensure high purity and yield. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenepropanal or benzenepropanoic acid, while reduction can produce benzenepropanamine.

Wissenschaftliche Forschungsanwendungen

Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzene ring and propanol group contribute to the compound’s overall reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzene derivatives with nitro and propanol groups, such as Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaR)-rel- and Benzenepropanol, alpha-((1S)-1-nitroethyl)-, (alphaS)-rel-.

Uniqueness

The uniqueness of Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

138668-13-0

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

(3R,4S)-4-nitro-1-phenylpentan-3-ol

InChI

InChI=1S/C11H15NO3/c1-9(12(14)15)11(13)8-7-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11+/m0/s1

InChI-Schlüssel

HHYHIAWRJCAJAW-GXSJLCMTSA-N

Isomerische SMILES

C[C@@H]([C@@H](CCC1=CC=CC=C1)O)[N+](=O)[O-]

Kanonische SMILES

CC(C(CCC1=CC=CC=C1)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.